1-Iodo-4-acetoxynonane
Description
1-Iodo-4-acetoxynonane is an aliphatic organoiodine compound with a nine-carbon chain (nonane backbone). It features an iodine atom at the first carbon and an acetoxy (ester) group at the fourth carbon. The molecular formula is C₁₁H₂₁IO₂, with a molecular weight of 312.19 g/mol. This structure combines the reactivity of an aliphatic iodide (prone to nucleophilic substitution) with the versatility of an ester group (hydrolysis, transesterification).
Properties
Molecular Formula |
C11H21IO2 |
|---|---|
Molecular Weight |
312.19 g/mol |
IUPAC Name |
1-iodononan-4-yl acetate |
InChI |
InChI=1S/C11H21IO2/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h11H,3-9H2,1-2H3 |
InChI Key |
XKIJCFBYODRSFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCI)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Iodoacetophenone (CAS 13329-40-3)
- Structure : Aromatic ring with iodine at the para position and a ketone group.
- Molecular Formula : C₈H₇IO | Molecular Weight : 246.05 g/mol
- Physical Properties :
- Reactivity : The ketone group undergoes nucleophilic additions, while the iodine participates in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Applications : Intermediate in pharmaceuticals and agrochemical synthesis.
4-Iodoanisole (CAS 696-62-8)
- Structure : Aromatic ring with iodine and a methoxy (ether) group.
- Molecular Formula : C₇H₇IO | Molecular Weight : 234.04 g/mol
- Physical Properties :
- Reactivity : The ether group is relatively inert compared to esters or ketones, but the iodine can undergo electrophilic substitution.
- Applications : Used in Ullmann-type coupling reactions.
4-Iodoaniline (CAS 540-37-4)
Iodobenzene (CAS 591-50-4)
- Structure : Simple aromatic iodide.
- Molecular Formula : C₆H₅I | Molecular Weight : 204.01 g/mol
- Physical Properties :
- Reactivity : Participates in halogen exchange and coupling reactions.
Comparative Data Table
| Compound | Structure Type | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|---|
| This compound | Aliphatic | C₁₁H₂₁IO₂ | 312.19 | N/A | N/A | Iodo, Ester |
| 4-Iodoacetophenone | Aromatic | C₈H₇IO | 246.05 | 82–84 | 142–144* | Iodo, Ketone |
| 4-Iodoanisole | Aromatic | C₇H₇IO | 234.04 | 48–51 | 237 | Iodo, Methoxy |
| 4-Iodoaniline | Aromatic | C₆H₆IN | 219.02 | 61–63 | N/A | Iodo, Amine |
| Iodobenzene | Aromatic | C₆H₅I | 204.01 | -29 | 188 | Iodo |
Reactivity and Application Insights
Iodo Group Reactivity
- Aliphatic vs. Aromatic: The iodine in this compound is more reactive in Sₙ2 substitutions due to the aliphatic backbone, whereas aromatic iodides (e.g., 4-Iodoacetophenone) are preferred for cross-coupling reactions .
- Steric Effects: The long carbon chain in this compound may hinder nucleophilic attacks compared to smaller analogs like iodobenzene.
Functional Group Behavior
- Ester (this compound): Hydrolyzes to carboxylic acids under acidic/basic conditions.
- Ketone (4-Iodoacetophenone): Forms imines or undergoes reductions.
- Ether (4-Iodoanisole) : Resistant to hydrolysis but cleaved under strong acids.
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